molecular formula C12H14N6O B5363378 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine

Numéro de catalogue B5363378
Poids moléculaire: 258.28 g/mol
Clé InChI: OLQVQUFSDVSGAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine, also known as PTC299, is a small molecule drug that has been developed as an anti-cancer agent. It is a member of the class of compounds known as triazolopyridines, which have shown promise in the treatment of a variety of cancers. PTC299 has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials for the treatment of several types of cancer.

Mécanisme D'action

The mechanism of action of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. This compound binds to the active site of DHODH and prevents the enzyme from carrying out this reaction, leading to a depletion of pyrimidine nucleotides. This depletion inhibits DNA synthesis and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, and has been found to be well-tolerated in animal models. In addition to its anti-tumor effects, this compound has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines in vitro. This suggests that this compound may have potential applications in the treatment of inflammatory diseases as well as cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine is that it has shown potent anti-tumor activity in preclinical studies, and has been found to be well-tolerated in animal models. This suggests that it may have potential as a therapeutic agent for the treatment of a variety of cancers. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

Orientations Futures

There are several potential future directions for research on 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine. One area of interest is the development of combination therapies that include this compound along with other anti-cancer agents. Another area of interest is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential side effects and drug interactions. Overall, this compound shows promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.

Méthodes De Synthèse

The synthesis of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine involves several steps, starting with the reaction of 2-bromopyridine with sodium azide to form 2-azidopyridine. This compound is then reacted with ethyl 2-oxo-2-(1H-1,2,3-triazol-5-yl)acetate to form the triazole intermediate. The final step involves the reaction of the triazole intermediate with piperazine and triethylamine to form the target compound, this compound.

Applications De Recherche Scientifique

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine has been extensively studied in preclinical models of cancer, and has shown promise as a potential anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell division.

Propriétés

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c19-12(10-9-14-16-15-10)18-7-5-17(6-8-18)11-3-1-2-4-13-11/h1-4,9H,5-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQVQUFSDVSGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.